molecular formula C18H24O5 B8604003 Diethyl 3-benzyloxycyclopentane-1,1-dicarboxylate

Diethyl 3-benzyloxycyclopentane-1,1-dicarboxylate

Cat. No.: B8604003
M. Wt: 320.4 g/mol
InChI Key: DUDIGEJQZDJOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-benzyloxycyclopentane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C18H24O5 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

diethyl 3-phenylmethoxycyclopentane-1,1-dicarboxylate

InChI

InChI=1S/C18H24O5/c1-3-21-16(19)18(17(20)22-4-2)11-10-15(12-18)23-13-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3

InChI Key

DUDIGEJQZDJOPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C1)OCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% oil dispersion, 2.1 g, 53 mmol) was added in portions to a solution of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate 27 (11 g, 48 mmol), benzyl bromide (9.7 g, 53 mol), and n-tetrabutylammonium iodide (100 mg) in dry DMF (50 mL) at 25° C. (Step 25). The mixture was stirred for 1 hr at 65° C., poured onto ice and then extracted with ether (2×50 mL). The combined either extract was washed with water (3×50 mL) and driedover MgSO4. Chromatography on silica gel (10:90 ethyl acetate/hexane, Rf=0.38) afforded 11.6 g (75%) of the benzyl ether 28; 1H NMR (CDCl3) δ1.3 (t, J=7.2 Hz, 6H, CH3), 1.7-2.7 (m, 6H, CH2), 4.2 (q, J=7.2 Hz, 4H, O=COCH2), 4.1 (m, 1H, O--CH), 4.6 (s, 2H, O--CH2), 7.3 (s, 5H, phenyl).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium iodide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

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